molecular formula C19H27NOS B2979975 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone CAS No. 1705293-54-4

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone

Cat. No.: B2979975
CAS No.: 1705293-54-4
M. Wt: 317.49
InChI Key: GYUDHVYWMSZHCZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone is an organic compound that features a cyclopentylthio group and a phenylazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkane and an amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be attached through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopentylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentylthio)-1-(3-phenylpiperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Cyclopentylthio)-1-(3-phenylmorpholin-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(Cyclopentylthio)-1-(3-phenylazepan-1-yl)ethanone is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs with piperidine or morpholine rings

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NOS/c21-19(15-22-18-11-4-5-12-18)20-13-7-6-10-17(14-20)16-8-2-1-3-9-16/h1-3,8-9,17-18H,4-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDHVYWMSZHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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